molecular formula C21H18N4O2 B11406094 N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide

Cat. No.: B11406094
M. Wt: 358.4 g/mol
InChI Key: PTXQVKMAMSCYEA-UHFFFAOYSA-N
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Description

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazino[1,2-a]benzimidazole core, which is fused with a phenyl group and a furamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide typically involves multi-step organic reactions. One common method includes the Ugi-four-component condensation reaction, which involves the reaction of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides. This reaction is followed by intramolecular hydroamination in the presence of potassium carbonate in acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide is unique due to its specific structural features, such as the fusion of the pyrazino[1,2-a]benzimidazole core with a phenyl group and a furamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-phenyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)furan-2-carboxamide

InChI

InChI=1S/C21H18N4O2/c26-21(19-7-4-12-27-19)22-15-8-9-18-17(13-15)23-20-14-24(10-11-25(18)20)16-5-2-1-3-6-16/h1-9,12-13H,10-11,14H2,(H,22,26)

InChI Key

PTXQVKMAMSCYEA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CO4)CN1C5=CC=CC=C5

Origin of Product

United States

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